molecular formula C10H9N B584320 1-Aminonaphthalene-d7 CAS No. 78832-53-8

1-Aminonaphthalene-d7

Cat. No.: B584320
CAS No.: 78832-53-8
M. Wt: 150.232
InChI Key: RUFPHBVGCFYCNW-GSNKEKJESA-N
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Description

1-Aminonaphthalene-d7, also known as 1-Naphthylamine-d7, is a deuterated form of 1-aminonaphthalene. This compound is a polycyclic aromatic hydrocarbon (PAH) that is widely used in various fields of research. The deuterated form is particularly useful in studies requiring stable isotopes, such as metabolic studies and drug development.

Scientific Research Applications

1-Aminonaphthalene-d7 is used in a wide range of scientific research applications:

    Chemistry: It is used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of naphthalene derivatives in biological systems.

    Medicine: It is used in drug development studies to understand the metabolism and pharmacokinetics of naphthalene-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals where stable isotopes are required for quality control and process optimization.

Safety and Hazards

1-Aminonaphthalene-d7 is classified as a toxic substance . It is highly flammable and may cause serious eye irritation and drowsiness or dizziness .

Mechanism of Action

Mode of Action

The exact mode of action of 1-Aminonaphthalene-d7 is not well-understood. As a deuterated compound, it may interact with its targets in a manner similar to its non-deuterated counterpart, 1-aminonaphthalene. The presence of deuterium atoms could potentially alter the compound’s interactions with its targets, possibly affecting binding affinity or metabolic stability .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially influence similar biochemical pathways. The impact of the deuterium atoms on these interactions and the downstream effects of such interactions remain to be elucidated .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Deuterium atoms can potentially increase the metabolic stability of a compound, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented in the current literature. Given its structural similarity to 1-aminonaphthalene, it may potentially induce similar molecular and cellular effects. The presence of deuterium atoms could potentially alter these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s interactions with its targets and its overall stability. Specific studies investigating the impact of environmental factors on the action of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminonaphthalene-d7 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high temperature and pressure conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 1-aminonaphthalene and the catalyst. The reaction is monitored to ensure complete deuteration, and the product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Aminonaphthalene-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthylamine derivatives.

Comparison with Similar Compounds

1-Aminonaphthalene-d7 can be compared with other similar compounds such as:

    2-Aminonaphthalene-d7: Another deuterated naphthylamine with similar applications but different positional isomerism.

    1-Naphthylamine: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.

    2-Naphthylamine: Another positional isomer of naphthylamine with different chemical properties and applications.

The uniqueness of this compound lies in its deuterated form, which provides advantages in tracing and analyzing chemical and biological processes due to the distinct mass difference introduced by deuterium atoms .

Properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFPHBVGCFYCNW-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745648
Record name (~2~H_7_)Naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78832-53-8
Record name (~2~H_7_)Naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78832-53-8
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